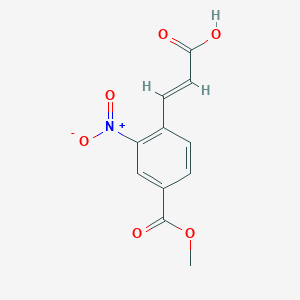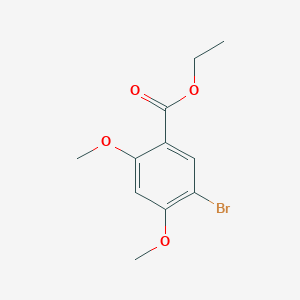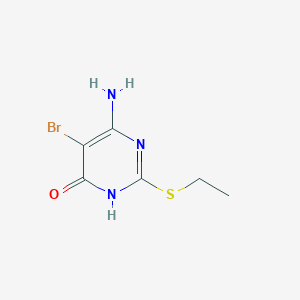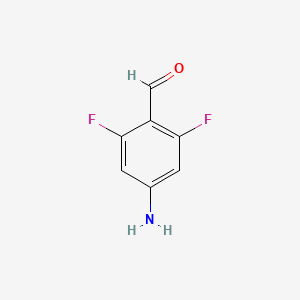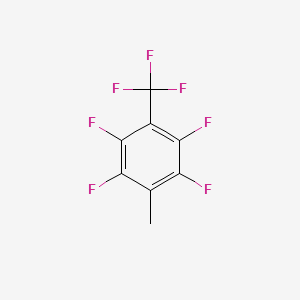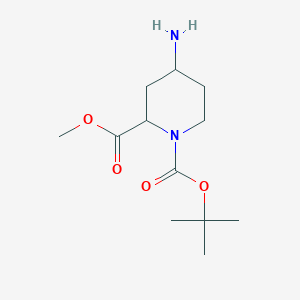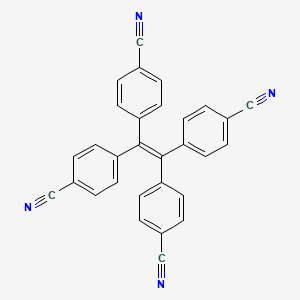
Tetrakis(4-cyanophenyl)ethylene
Vue d'ensemble
Description
Tetrakis(4-cyanophenyl)ethylene (TCPPE) is a type of organic polycyclic aromatic hydrocarbon (PAH) material . It has been used in various applications due to its excellent photoelectric activity and good structural controllability .
Synthesis Analysis
TCPPE has been synthesized in the aqueous phase by a surfactant-assisted self-assembly method . During this process, the intense π–π stacking interactions between perylene monomers were suppressed by doping .Molecular Structure Analysis
The molecular structure of TCPPE is composed of five coplanar aromatic rings . There are intense π–π stacking interactions between perylene molecules, which lead to their aggregation and poor solubility in aqueous media .Chemical Reactions Analysis
TCPPE exhibits strong electrochemiluminescence (ECL) properties . It has been used to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .Physical And Chemical Properties Analysis
TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .Applications De Recherche Scientifique
Electrochemiluminescence for Biosensing Applications
Tetrakis(4-cyanophenyl)ethylene has been used in the development of biosensors due to its strong electrochemiluminescence properties . For instance, it has been used to create perylene composite microcrystals that exhibit a significantly enhanced electrochemiluminescence signal, which can be used for the quantitative analysis of dopamine .
Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence
This compound has been reported to display intense mechano-enhanced electrogenerated chemiluminescence . This property makes it useful in the development of sensitive bi-functional mechanical force reporters, which have been successfully used in rewritable and optical-recording applications .
Photoluminescence in Solid State
Tetrakis(4-cyanophenyl)ethylene exhibits excitation dependent emission in the solid state . This property is due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity . This makes it a potential candidate for use in optoelectronic devices.
Organic Light Emitting Diodes (OLEDs)
Due to its excellent photoelectric activity and good structural controllability, Tetrakis(4-cyanophenyl)ethylene can be used in the fabrication of OLEDs . Its strong electrochemiluminescence properties make it an ideal candidate for this application.
Organic Photovoltaics (OPVs)
The strong π–π stacking interactions and excellent photoelectric activity of Tetrakis(4-cyanophenyl)ethylene make it a potential candidate for use in OPVs . Its ability to absorb and convert light into electricity could enhance the efficiency of these devices.
Organic Field-Effect Transistors (OFETs)
Tetrakis(4-cyanophenyl)ethylene’s excellent photoelectric activity and good structural controllability make it a potential candidate for use in OFETs . Its strong electrochemiluminescence properties could enhance the performance of these devices.
Mécanisme D'action
Target of Action
Tetrakis(4-cyanophenyl)ethylene (TCPPE) is primarily targeted towards the generation of electrochemiluminescence (ECL). It has been reported to display intense mechano-enhanced ECL . The primary role of TCPPE is to act as a sensitive bi-functional mechanical force reporter in rewritable and optical-recording applications .
Mode of Action
TCPPE interacts with its targets through a process known as electrogenerated chemiluminescence (ECL). This process involves the generation of light as a result of electron-transfer reactions. TCPPE displays intense mechano-enhanced ECL and contrastingly mechano-chromic ECL . This means that the ECL properties of TCPPE can be altered by mechanical forces, leading to changes in its luminescence properties .
Biochemical Pathways
It is known that tcppe’s ecl properties are influenced by its aggregation state . The aggregation state can affect the photoluminescence intensity of TCPPE, which in turn can influence its ECL properties .
Pharmacokinetics
Its solubility and aggregation state can potentially influence its bioavailability .
Result of Action
The primary result of TCPPE’s action is the generation of intense ECL. This property makes it useful in various applications, such as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .
Action Environment
The action, efficacy, and stability of TCPPE can be influenced by environmental factors. For instance, the aggregation state of TCPPE, which can be influenced by the surrounding environment, can affect its ECL properties . Furthermore, the mechano-enhanced and mechano-chromic properties of TCPPE suggest that mechanical forces can also influence its action .
Orientations Futures
Propriétés
IUPAC Name |
4-[1,2,2-tris(4-cyanophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUUESUDECITIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-cyanophenyl)ethylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




